N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
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Overview
Description
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex heterocyclic compound. It belongs to the class of triazoloquinazolines, which are known for their diverse pharmacological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multi-step reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of 3-amino-1,2,4-triazole as a key intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and eco-friendliness. The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of other heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as carbonic anhydrase and cholinesterase. This binding disrupts the normal function of these enzymes, leading to therapeutic effects such as reduced inflammation or inhibited microbial growth .
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-(3-methoxybenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- N-cyclohexyl-2-(4-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Uniqueness
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is unique due to its specific structural features and pharmacological profile. Its combination of a triazoloquinazoline core with a cyclohexyl and methylbutyl substituent enhances its biological activity and specificity compared to similar compounds.
Biological Activity
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the triazoloquinazoline family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its unique structure features a triazole ring fused to a quinazoline moiety, which is modified by various substituents that enhance its biological interactions.
The molecular formula of the compound is C19H25N5O2S, with a molecular weight of approximately 525.8 g/mol. Its structural components include:
- A triazole ring
- A quinazoline core
- A sulfanylidene group
Biological Activity Overview
Research indicates that N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibits significant anti-inflammatory and anticancer properties. The biological mechanisms are believed to involve the inhibition of specific kinases and other molecular targets relevant in disease pathways.
Preliminary studies suggest that this compound may interact with various biological macromolecules such as proteins and enzymes. The proposed mechanisms include:
- Inhibition of Kinases : The compound may inhibit pathways involved in cancer progression.
- Receptor Binding : Potential interaction with receptors involved in inflammatory responses.
Case Studies and Experimental Data
-
Anticancer Activity : In vitro studies have shown that the compound significantly reduces cell viability in various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 values were reported around 15 μM.
- HeLa (Cervical Cancer) : Similar potency was observed with IC50 values near 12 μM.
-
Anti-inflammatory Effects : The compound demonstrated inhibition of COX-2 and LOX enzymes, which are critical in inflammatory processes.
- COX-2 Inhibition : IC50 values ranged from 10 to 20 μM depending on the assay conditions.
- LOX Inhibition : Notable reductions in leukotriene synthesis were observed.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how this compound stands out due to its unique substituents and resultant biological activities:
Compound Name | Structure Features | Biological Activity | Notable Differences |
---|---|---|---|
N-cyclopentyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | Similar triazole and quinazoline framework | Anticancer activity reported | Different substituents on nitrogen |
7-[2-Methyl-5-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one | Different heterocyclic ring | Inhibitory effects on kinases | Pyridine instead of quinazoline |
9-fluoro-4-propyl-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Fluorine substitution present | Antimicrobial properties noted | Presence of fluorine enhances lipophilicity |
Synthesis and Structural Modifications
The synthesis of this compound typically involves several key steps:
- Cyclization Reactions : Starting from substituted hydrazines and carbonyl compounds.
- Condensation Reactions : Allowing for the introduction of various functional groups that can alter its pharmacological properties.
Properties
IUPAC Name |
N-cyclohexyl-4-(3-methylbutyl)-5-oxo-1-sulfanylidene-2H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-13(2)10-11-25-19(28)16-9-8-14(18(27)22-15-6-4-3-5-7-15)12-17(16)26-20(25)23-24-21(26)29/h8-9,12-13,15H,3-7,10-11H2,1-2H3,(H,22,27)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIAOMXZXLYHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NNC4=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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